molecular formula C16H21N3O2 B2744702 Ethyl 2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 1797893-12-9

Ethyl 2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No. B2744702
M. Wt: 287.363
InChI Key: DXLMSPFSXVKLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate, also known as ETBPP, is a novel heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of pyrazolopyrimidine derivatives and has shown promising results in various preclinical studies.

Scientific Research Applications

Synthesis Methods

  • Ethyl 2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate and related compounds are synthesized through various methods. One approach involves the cyclisation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with 3-amino-1H-[1,2,4]triazole, and 3-amino-5-methylpyrazole, yielding polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines (Goryaeva et al., 2009).

Chemical Reactivity

  • Investigations into the chemical reactivity of these compounds have revealed interesting transformations. For example, when treated with certain electrophilic reagents, 5-aryl-8-phenylpyrazolo[1,5-c]-1,2,4- triazolo[4,3-a]pyrimidines yield the respective 6-substituted derivatives, showcasing their potential in synthetic chemistry (Atta, 2011).

Applications in Organic Chemistry

  • Some studies have focused on the use of these compounds in organic chemistry, particularly in the formation of 2-alkoxy-5(4H)-oxazolones from N-alkoxycarbonylamino acids, highlighting their role in peptide synthesis (Benoiton & Chen, 1981).

Novel Compounds Synthesis

  • Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, a related compound, was synthesized using a Biginelli reaction. This process showcases the versatility of these compounds in creating diverse molecular structures (Suwito et al., 2018).

Development of New Molecules

  • The reactivity of 7‐(2‐dimethylaminovinyl)pyrazolo[1,5‐a]pyrimidines was explored to develop pyrazolo[1,5‐a]pyrido[3,4‐e]pyrimidine derivatives, potentially useful as benzodiazepine receptor ligands (Bruni et al., 1994).

Green Chemistry Applications

  • A study focused on a green protocol to synthesize various pyrimidines using PEG-400 under microwave irradiation, demonstrating the compound's utility in environmentally friendly chemistry processes (Basha et al., 2019).

Crystallography and Molecular Structure

  • Research into the hydrogen-bonded chain of rings in certain pyrazolo[1,5-a]pyrimidines revealed intricate details of their molecular structure, important for understanding their chemical properties (Portilla et al., 2006).

properties

IUPAC Name

ethyl 2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-5-21-15(20)12-8-11(10-6-7-10)17-14-9-13(16(2,3)4)18-19(12)14/h8-10H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLMSPFSXVKLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC(=NN12)C(C)(C)C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate

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